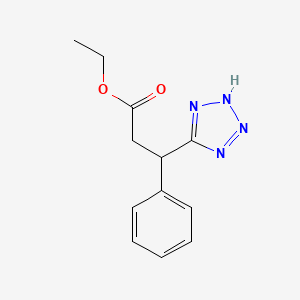
ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate” is likely to be a derivative of tetrazole, which is a class of heterocyclic compounds that have been widely studied due to their potential applications in medicinal and pharmaceutical fields .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate”, tetrazole derivatives can generally be synthesized using eco-friendly approaches such as the use of water as a solvent, moderate conditions, non-toxicity, easy extractions, easy setup, and low cost, with good to excellent yields .Molecular Structure Analysis
The molecular structure of “ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate” would likely include a tetrazole ring attached to a phenyl group and a propanoate group. The tetrazole ring is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis
Tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. They can also react with active metals to produce new compounds which can be explosive to shocks .科学的研究の応用
Synthesis and Chemical Properties
One-Pot Synthesis : Ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate can be synthesized using a one-pot, three-component, two-step tandem method. This approach, which involves ethyl cyanoacetate, sodium azide, and aromatic aldehydes, is beneficial for synthesizing tetrazole compounds with high efficiency and good yields (Jafari Chermahini et al., 2016).
Molecular Structure Analysis : Quantum calculations using HF and B3LYP methods reveal insights into the molecular structure, NMR characteristics, and electronic properties of this compound. This provides a deep understanding of its molecular behavior (Ramazani et al., 2017).
Pharmacological Potential
Antinociceptive Activity : Research into substituted alkanones derivatives indicates potential antinociceptive properties. This suggests its possible use in developing pain-relief medications (Rajasekaran & Thampi, 2005).
Antimicrobial Activity : Some derivatives have demonstrated promising antimicrobial activities, suggesting potential applications in combating bacterial and fungal infections (Mohite & Bhaskar, 2010).
Material Science and Chemistry
Crystallographic Studies : Investigations into polymorphic forms using spectroscopic and diffractometric techniques highlight its relevance in the material sciences, particularly in understanding molecular structures (Vogt et al., 2013).
Intermolecular Interactions : Studies on the crystal structure reveal important aspects like hydrogen bonding and π–π stacking, crucial for understanding intermolecular interactions in solid-state chemistry (Ou-Yang et al., 2013).
Drug Design and Development
Synthetic Derivatives for Drug Discovery : The synthesis and characterization of novel derivatives open pathways for drug design, especially in discovering new antibacterial, antifungal, and anticonvulsant agents (Rajasekaran et al., 2006).
Biological Evaluation : The evaluation of synthetic derivatives for their biological activities, such as antimicrobial and anticonvulsant properties, is crucial for the development of new therapeutic agents (Zheng et al., 2010).
Safety and Hazards
作用機序
Target of Action
The primary targets of the compound ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate are currently unknown. This compound is a derivative of tetrazole, which is known to have diverse biological applications . Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They are also known to bind with high affinity to multiple receptors .
Mode of Action
Tetrazoles, in general, are known to interact with their targets through receptor-ligand interactions . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .
Biochemical Pathways
Tetrazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Given the wide range of biological activities of tetrazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
Action Environment
The properties of tetrazoles suggest that factors such as ph and lipid solubility could potentially influence their action .
特性
IUPAC Name |
ethyl 3-phenyl-3-(2H-tetrazol-5-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-2-18-11(17)8-10(12-13-15-16-14-12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBDOJYWQFKNKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

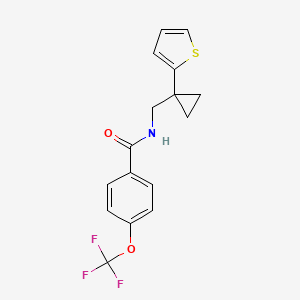


![2-cyclohexyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2451742.png)


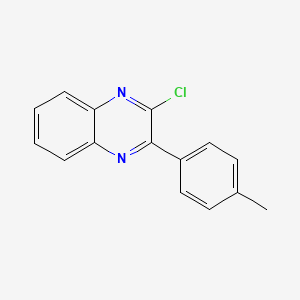
![methyl 1-[2-[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxyacetyl]piperidine-4-carboxylate](/img/structure/B2451748.png)
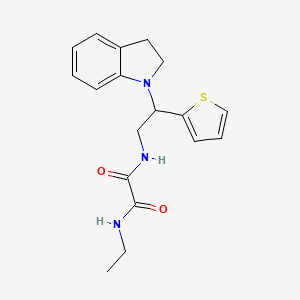
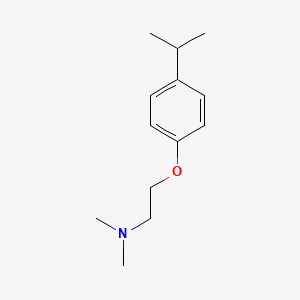

![N-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2451753.png)

